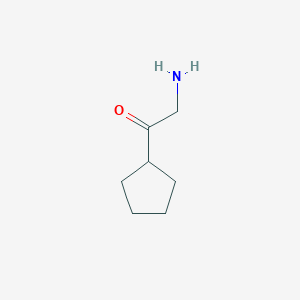
2-Amino-1-cyclopentylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Amino-1-cyclopentylethan-1-one” is a chemical compound with the CAS Number: 89895-04-5 . Its molecular weight is 127.19 and its IUPAC name is 2-amino-1-cyclopentylethanone .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H13NO/c8-5-7(9)6-3-1-2-4-6/h6H,1-5,8H2 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Photosensitized Oxyimination of Alkenes Tuhin Patra et al. (2021) described a metal-free photosensitization protocol for the simultaneous introduction of amine and alcohol functionalities into alkene feedstocks. This innovative approach offers a one-step method to create 1,2-aminoalcohols, essential components in high-value organic molecules. The technique's versatility and mild reaction conditions make it a valuable addition to synthetic chemistry, especially for pharmaceuticals and natural products synthesis Tuhin Patra, M. Das, C. Daniliuc, & F. Glorius, 2021.
Anion Binding and Peptide Structure Research by S. Kubik and R. Goddard (2002) on cyclic hexapeptides containing l-4-hydroxyproline and 6-aminopicolinic acid subunits has revealed their unique anion binding properties and their potential applications in designing receptor molecules. This work can contribute to the development of new sensors and molecular recognition systems, offering insights into the conformational dynamics influenced by peptide structure S. Kubik & R. Goddard, 2002.
1,2-Diamination Reactions F. Cardona and A. Goti (2009) highlighted advances in metal-catalyzed 1,2-diamination reactions, emphasizing the significance of the 1,2-diamine motif in natural products with biological activity. This research underscores the potential of diamination reactions in synthesizing complex molecules with pharmaceutical applications, paving the way for new methodologies in organic synthesis F. Cardona & A. Goti, 2009.
Properties
IUPAC Name |
2-amino-1-cyclopentylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-5-7(9)6-3-1-2-4-6/h6H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEWIJHAUCILQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5-[(3-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-methoxybenzyl)propanamide](/img/structure/B2701988.png)

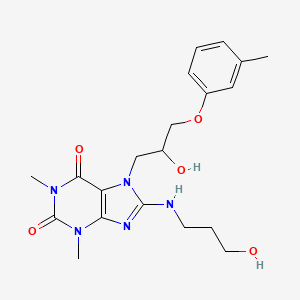
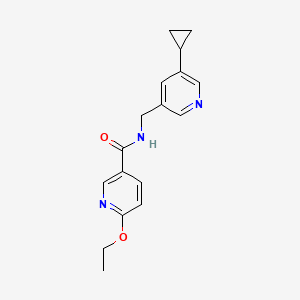
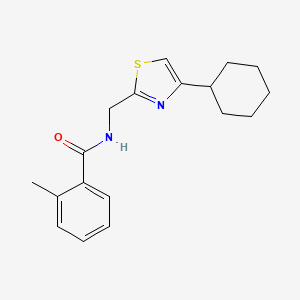
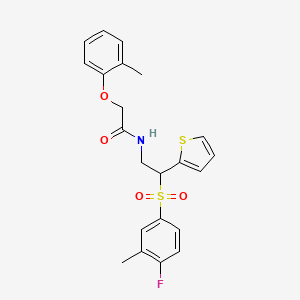


![2-[(Cyclopropylmethyl)sulfanyl]-3-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2702003.png)

![1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2702007.png)

![3-[5-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B2702010.png)
